1-Amino-3-methylcyclohexanecarboxamide
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Overview
Description
1-Amino-3-methylcyclohexanecarboxamide is an organic compound with the molecular formula C8H16N2O It features a cyclohexane ring substituted with an amino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylcyclohexanecarboxamide can be synthesized through the amidation of 3-methylcyclohexanecarboxylic acid with ammonia or an amine. The reaction typically involves the use of a coupling reagent such as carbodiimide to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and the presence of a catalyst to increase the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced catalysts can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or neutral conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted cyclohexane derivatives.
Scientific Research Applications
1-Amino-3-methylcyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Amino-3-methylcyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxamide group can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
- 1-Amino-3-methylcyclohexanecarboxylic acid
- 1-Amino-3-methylcyclohexanol
- 1-Amino-3-methylcyclohexanone
Comparison: 1-Amino-3-methylcyclohexanecarboxamide is unique due to the presence of both an amino group and a carboxamide group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its structure also provides distinct properties that can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-amino-3-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-6-3-2-4-8(10,5-6)7(9)11/h6H,2-5,10H2,1H3,(H2,9,11) |
InChI Key |
SDIIMRDPIGEJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C(=O)N)N |
Origin of Product |
United States |
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